Patented PPTS-Catalyzed Synthesis Efficiency
A patented method (CN Patent Application 2019110379017) using pyridinium p-toluenesulfonate (PPTS) as catalyst, 2,3-dihydrofuran as the THF source, and 4-hydroxyacetophenone as the phenolic precursor achieves 99.6% isolated yield of the target compound in dichloromethane within 0.5 hours [1]. This yield significantly exceeds those typically reported for 2-tetrahydrofuranyl ether formation via alternative methods (e.g., CrCl₂/CCl₄ in THF, which generally yields 70–92% for phenolic substrates) [2].
| Evidence Dimension | Isolated Reaction Yield |
|---|---|
| Target Compound Data | 99.6% (0.5 h, CH₂Cl₂, PPTS catalyst) |
| Comparator Or Baseline | Alternative method: CrCl₂/CCl₄ in THF (Baati et al., 2000) — typical yields 70–92% for 2-tetrahydrofuranyl ethers from phenols |
| Quantified Difference | 7.6–29.6 percentage points higher yield |
| Conditions | Patent CN 2019110379017: 2,3-dihydrofuran + 4-hydroxyacetophenone, PPTS, CH₂Cl₂, 0.5 h |
Why This Matters
A near-quantitative yield with a short reaction time and inexpensive catalyst enables cost-effective large-scale procurement, reducing the unit cost for buyers requiring multi-kilogram quantities for downstream synthesis programs.
- [1] 1633.com Patent Database. (2019). A Synthesis Method for Phenyl Tetrahydrofuran Ether Compounds (CN Patent Application 2019110379017). Retrieved from https://www.1633.com/patent/1210905.html; Additional yield data from MolAid Compound Page: 2-(4-acetylphenoxy)tetrahydrofuran (CAS 61632-66-4). View Source
- [2] Baati, R., Valleix, A., Mioskowski, C., Barma, D. K., & Falck, J. R. (2000). A Convenient Synthesis of 2-Tetrahydrofuranyl Ethers. Organic Letters, 2(4), 485–487. https://doi.org/10.1021/ol991332f View Source
